2-Chlorobenzimidazole

Descripción

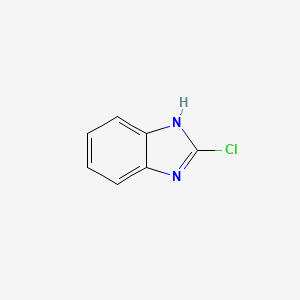

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPSHJCKSDNETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063626 | |

| Record name | 1H-Benzimidazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-06-1 | |

| Record name | 2-Chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4857-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F4MJ5PT4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorobenzimidazole chemical structure and properties

An In-depth Technical Guide to 2-Chlorobenzimidazole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a chlorine atom substituted at the 2-position of the imidazole ring.

-

Synonyms: 2-Chloro-1H-benzo[d]imidazole, Benzimidazole (B57391), 2-chloro-[1][3][4]

-

InChI: 1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)[1][4][5]

Chemical Structure:

Cl

|

C2--N1

/ \ /

C7--C6--C5

| | |

C8--C9--C4--H

\ /

N3--H

(Simplified 2D representation)

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 152.58 g/mol | [2][3][4] |

| Appearance | Off-white to yellow to brown crystalline powder | [3][6] |

| Melting Point | 207-211 °C (lit.) | [5][8][9] |

| Boiling Point | 328.5 ± 25.0 °C at 760 mmHg (estimate) | [10] |

| Solubility | Insoluble in water | [8][9][11] |

| pKa | 9.81 ± 0.10 (Predicted) | [6] |

| LogP (Octanol/Water) | 1.734 (Crippen Calculated) | [7][12] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [10] |

Experimental Protocols

Synthesis of this compound

A common and high-yield method for the synthesis of this compound involves the chlorination of 1,3-dihydro-benzimidazol-2-one (also known as 2-hydroxybenzimidazole) using phosphorus oxychloride (POCl₃).[13][14][15][16]

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2)

-

To a solution of o-phenylenediamine (B120857) (1) (5g, 0.046 mole) in dimethylformamide (DMF), add urea (B33335) (5.52g, 0.092 mole).[16]

-

Reflux the mixture for 12 hours.[16]

-

After completion, remove the DMF by distillation under vacuum.[16]

-

Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide (B78521) solution.[16]

-

Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.[16]

-

Filter, wash with water, and dry the precipitated product to obtain pure 1,3-dihydro-benzimidazol-2-one (2).[16] The yield is typically high (around 94%).[15][16]

Step 2: Synthesis of this compound (3)

-

A mixture of 1,3-dihydro-benzimidazol-2-one (2) (10g, 0.07 mole), phosphorus oxychloride (POCl₃) (22.88g, 0.14 mole), and a catalytic amount of phenol (B47542) is heated to 103-107°C for 12 hours.[15][16]

-

After the reaction is complete, cool the mixture in an ice bath.[15][16]

-

Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.[15][16]

-

The crude product precipitates and can be collected.

-

Recrystallize the crude material to obtain pure this compound (3).[15][16] This method can yield up to 97% of the final product.[15][16]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Typical Reactions

This compound is a versatile intermediate used in various organic reactions.

-

N-Alkylation (Nucleophilic Substitution):

-

Dissolve this compound (1 equivalent) and an alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equivalents) in a dry solvent like acetonitrile.[19]

-

Add a base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the mixture.[19]

-

Heat the reaction mixture to reflux (e.g., 75°C) and monitor the progress using Thin Layer Chromatography (TLC).[19]

-

Upon completion, cool the mixture, dilute with a solvent like dichloromethane (B109758) (DCM), and filter.[19]

-

Concentrate the filtrate under vacuum to obtain the N-alkylated product.[19]

-

-

Cross-Coupling Reactions:

-

The chlorine atom at the 2-position can undergo cross-coupling reactions, such as Suzuki coupling, with arylboronic acids. These reactions are typically catalyzed by a palladium catalyst to form 2-arylbenzimidazole derivatives.

-

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Reactivity pathways of this compound.

Applications and Biological Significance

This compound is a crucial building block in medicinal and agricultural chemistry.[3]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] It is a foundational molecule for developing drugs with potential anti-malarial, antiviral (such as for Hepatitis C), anti-cancer, and anti-inflammatory activities.[3]

-

Agrochemicals: The benzimidazole moiety is important in agrochemicals. This compound is used in the formulation of fungicides and herbicides to protect crops.[3]

-

Material Science: This compound can be incorporated into polymers and coatings to enhance chemical resistance and durability.[3]

-

Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding, which helps in understanding biological processes and disease mechanisms.[3] Derivatives have shown antifungal properties against various phytopathogens.[20]

Safety and Handling

-

Hazards: this compound is irritating to the eyes, respiratory system, and skin.[6][9]

-

Precautions: Handle in a well-ventilated area or under a fume hood.[6] Avoid inhalation, ingestion, and contact with skin or eyes.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles.[6][9]

-

Storage: Store at ambient temperatures, though storage in a cool, dark place (<15°C) is recommended.[6] The compound can be moisture-sensitive.[8]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [webbook.nist.gov]

- 5. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound (CAS 4857-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 4857-06-1 [chemicalbook.com]

- 9. This compound [chembk.com]

- 10. This compound | CAS#:4857-06-1 | Chemsrc [chemsrc.com]

- 11. labsolu.ca [labsolu.ca]

- 12. chemeo.com [chemeo.com]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. spectrabase.com [spectrabase.com]

- 18. rsc.org [rsc.org]

- 19. Page loading... [wap.guidechem.com]

- 20. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chlorobenzimidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzimidazole (CAS No: 4857-06-1), a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications, particularly as a key intermediate in the development of novel therapeutic agents. Special emphasis is placed on its role in the synthesis of compounds with anticancer, antiviral, and antifungal properties. Experimental methodologies and the mechanistic pathways of its derivatives are also discussed to provide a thorough resource for the scientific community.

Core Chemical and Physical Properties

This compound is a stable crystalline solid that serves as a fundamental building block in organic synthesis. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4857-06-1 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Appearance | Off-white to yellow to brown crystalline powder | [1] |

| Melting Point | 207-211 °C (lit.) | [1] |

| Solubility | Insoluble in water | [1] |

| Purity | ≥98% (HPLC) | [1] |

| SMILES | Clc1nc2ccccc2[nH]1 | [1] |

| InChI Key | AYPSHJCKSDNETA-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the reaction of benzimidazolin-2-one with a chlorinating agent, typically phosphorus oxychloride.

Experimental Protocol: Synthesis from Benzimidazolin-2-one

This protocol is adapted from established literature procedures.

Materials:

-

Benzimidazolin-2-one

-

Phosphorus oxychloride (POCl₃)

-

Phenol (B47542) (catalytic amount)

-

Sodium hydroxide (B78521) (NaOH) solution (40%)

-

Xylene

-

Ice

Procedure:

-

A mixture of benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (22.88 g, 0.14 mol), and a catalytic amount of phenol is prepared in a suitable reaction vessel.

-

The mixture is heated to 103-107°C and maintained at this temperature for 12 hours with stirring.

-

After the reaction is complete, the mixture is cooled, and xylene is added to aid in the removal of excess phosphorus oxychloride via distillation under reduced pressure.

-

The reaction mixture is then carefully cooled in an ice bath.

-

The cooled mixture is neutralized to a pH of approximately 10.0 by the slow addition of a 40% sodium hydroxide solution.

-

The resulting precipitate is collected by filtration.

-

The crude product is recrystallized from a suitable solvent to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules. Its versatile reactivity allows for modifications at the 1 and 2 positions, leading to the generation of diverse chemical libraries.

Pharmaceutical Applications

-

Anticancer Agents: The benzimidazole (B57391) scaffold is a core component of numerous anticancer compounds. Derivatives of this compound have been shown to act as microtubule inhibitors, topoisomerase inhibitors, and PARP inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antiviral Compounds: It serves as a starting material for the synthesis of antiviral drugs, including agents effective against human cytomegalovirus (HCMV) and hepatitis C virus (HCV).

-

Antifungal and Antimicrobial Agents: Derivatives have demonstrated significant activity against various fungal and bacterial strains, making them promising candidates for the development of new anti-infective therapies.

-

Anti-inflammatory Drugs: this compound is a key intermediate in the synthesis of compounds with anti-inflammatory properties.

Agrochemical Applications

It is utilized in the formulation of fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity.

Material Science

The compound is incorporated into polymers and coatings to enhance chemical resistance and durability.

Experimental Workflow and Reaction Pathways

The reactivity of the chlorine atom at the 2-position and the nitrogen atom of the imidazole (B134444) ring makes this compound a versatile substrate for various organic reactions.

N-Alkylation of this compound

A common synthetic route for creating derivatives involves the alkylation of the benzimidazole nitrogen.

Caption: General workflow for the N-alkylation of this compound.

Mechanistic Pathway of Benzimidazole Derivatives as Anticancer Agents

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to exhibit potent anticancer activity through various mechanisms. One such mechanism involves the induction of DNA damage and the subsequent activation of the p53 tumor suppressor pathway, leading to apoptosis.

Caption: A representative signaling pathway for benzimidazole derivatives in cancer therapy.

Conclusion

This compound is a compound of considerable importance with a well-established synthetic methodology and a broad spectrum of applications. Its utility as a scaffold for the development of new pharmaceuticals, particularly in the oncology and infectious disease sectors, continues to drive research interest. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering valuable insights for professionals engaged in chemical research and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidazole from o-Phenylenediamine

This technical guide provides a comprehensive overview of the predominant synthetic route for preparing 2-chlorobenzimidazole, a crucial intermediate in the development of various pharmaceutical agents. The synthesis is primarily a two-step process commencing with the cyclization of o-phenylenediamine (B120857) to form a benzimidazolin-2-one intermediate, followed by a chlorination reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The most widely adopted and efficient method for the synthesis of this compound from o-phenylenediamine involves two key transformations:

-

Formation of Benzimidazolin-2-one: o-Phenylenediamine is condensed with urea (B33335) to yield benzimidazolin-2-one. This reaction is typically performed at elevated temperatures.

-

Chlorination of Benzimidazolin-2-one: The intermediate benzimidazolin-2-one is subsequently treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the final product, this compound.

An alternative, though less detailed in the provided literature, involves the formation of 2-aminobenzimidazole (B67599) from o-phenylenediamine and cyanogen (B1215507) bromide, which could then potentially be converted to this compound via a Sandmeyer-type reaction.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the primary two-step synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | o-Phenylenediamine, Urea | DMF | 135-140 | 12 | 94 | [2][3] |

| 1 | o-Phenylenediamine, Urea | Neat | 150 | Not Specified | 88 | [2] |

| 2 | Benzimidazolin-2-one | POCl₃, Phenol (catalytic) | 103-107 | 12 | 97 | [2][3] |

| 2 | Benzimidazolin-2-one | POCl₃, Conc. HCl (1 drop) | 110 | 14 | Not Specified | [4] |

Experimental Protocols

Step 1: Synthesis of Benzimidazolin-2-one

This protocol is based on the high-yield procedure utilizing dimethylformamide (DMF) as a solvent.[2][3]

-

Materials:

-

o-Phenylenediamine (1 part by mole)

-

Urea (2 parts by mole)

-

Dimethylformamide (DMF)

-

10% Sodium Hydroxide (NaOH) solution

-

35% Hydrochloric Acid (HCl) solution

-

Water

-

-

Procedure:

-

To a solution of o-phenylenediamine (e.g., 5 g, 0.046 mol) in DMF, add urea (e.g., 5.52 g, 0.092 mol).

-

Heat the reaction mixture to 135-140°C and maintain for 12 hours.

-

Upon completion of the reaction, remove the DMF in vacuo.

-

Wash the separated solid with water.

-

Dissolve the solid in a 10% aqueous NaOH solution.

-

Filter the alkaline solution to remove any insoluble impurities.

-

Neutralize the filtrate with a 35% aqueous HCl solution, which will cause the product to precipitate.

-

Filter the precipitated product, wash with water, and dry to obtain pure benzimidazolin-2-one. A yield of approximately 94% can be expected.[2][3]

-

Step 2: Synthesis of this compound

This protocol describes the chlorination of benzimidazolin-2-one using phosphorus oxychloride.[2][3]

-

Materials:

-

Benzimidazolin-2-one (1 part by mole)

-

Phosphorus oxychloride (POCl₃) (2 parts by mole)

-

Phenol (catalytic amount)

-

40% Sodium Hydroxide (NaOH) solution

-

Ice

-

-

Procedure:

-

Prepare a mixture of benzimidazolin-2-one (e.g., 10.0 g, 0.07 mol), POCl₃ (e.g., 22.88 g, 0.14 mol), and a catalytic amount of phenol.

-

Heat the mixture to 103-107°C for 12 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully neutralize the reaction mixture with a 40% NaOH solution to a pH of approximately 10.

-

The crude product will separate and can be collected.

-

Recrystallize the crude material to obtain pure this compound. A yield of up to 97% has been reported for this step.[2][3]

-

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from o-phenylenediamine.

Caption: Reaction pathway for the synthesis of this compound.

Alternative Synthetic Route

An alternative pathway to benzimidazole (B57391) derivatives involves the reaction of o-phenylenediamine with cyanogen bromide to produce 2-aminobenzimidazoles in good yields.[1] This intermediate could then potentially undergo a Sandmeyer reaction to replace the amino group with a chloro group, though specific protocols for this transformation were not detailed in the provided search results. The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl halides using copper salts as catalysts.[5]

The following diagram illustrates the logical flow of this alternative synthesis.

References

Spectroscopic analysis of 2-Chlorobenzimidazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chlorobenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| CDCl₃ | 12.25 | s (broad) | N-H |

| 7.20 - 7.60 | m | Ar-H | |

| DMSO-d₆ | ~12.8 | s (broad) | N-H |

| 7.15 - 7.55 | m | Ar-H |

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (Estimated)

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C2 (C-Cl) | 140 - 145 |

| C4/C7 | 110 - 120 |

| C5/C6 | 120 - 125 |

| C8/C9 (C-N) | 130 - 140 |

Note: Due to tautomerism, the signals for C4/C7 and C5/C6 may be averaged in some solvents at room temperature.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~3060 (broad) | Strong | N-H stretch (H-bonded) |

| 1620 - 1580 | Medium | C=N stretch |

| 1450 - 1400 | Strong | Aromatic C=C stretch |

| ~1270 | Medium | C-N stretch |

| 750 - 700 | Strong | C-Cl stretch |

| Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

| 152/154 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 117 | [M-Cl]⁺ | Loss of chlorine radical |

| 90 | [M-Cl-HCN]⁺ | Loss of chlorine and hydrogen cyanide |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flask

-

Pipettes

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer with an Electron Impact (EI) source

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Setup (Electron Impact - EI):

-

Set the ionization energy, typically to 70 eV.

-

The sample is vaporized in the ion source and bombarded with electrons.

-

The resulting ions are accelerated into the mass analyzer.

-

-

Data Acquisition:

-

Scan the mass analyzer over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). For this compound, expect a characteristic isotopic pattern for chlorine (M and M+2 in an approximate 3:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron impact ionization.

Caption: Proposed fragmentation of this compound in Mass Spectrometry.

Physical and chemical properties of 2-Chlorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chlorobenzimidazole, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it a compound of significant interest in pharmaceutical and agrochemical research.[1][2] This document details its fundamental properties, experimental protocols for its synthesis and key reactions, and its role as a foundational block in developing complex organic structures.

Core Physical and Chemical Properties

This compound is a solid, off-white to light yellow crystalline powder at room temperature.[1][2][3][4] Its core structure consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with a chlorine atom substituted at the 2-position.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 152.58 g/mol | [1][3][4][5][6][8] |

| CAS Number | 4857-06-1 | [1][2][4][5][6][7][9] |

| Appearance | White to light yellow or brown crystalline powder | [1][2][3][4] |

| Melting Point | 207-211 °C (lit.) | [9][10][11] |

| Boiling Point | 250.67 °C (rough estimate) | [10] |

| Solubility | Insoluble in water | [9][10][12] |

| LogP (Octanol/Water Partition Coefficient) | 1.734 (Calculated) | [6][13] |

| McGowan's Characteristic Volume (McVol) | 102.770 ml/mol (Calculated) | [6][13] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Solvent/Technique | Source |

| ¹H NMR | δ 12.25 (s, 1H, -NH-), δ 6.50-7.90 (m, 4H, aryl protons) | CDCl₃ | [14] |

| δ 12.73 (s, 1H), 7.92 (dd), 7.67 (dd), 7.57-7.52 (m), 7.25 (s) | DMSO-d₆ | [15] | |

| ¹³C NMR | δ 149.57, 132.56, 132.11, 131.67, 130.82, 130.45, 127.91 | DMSO-d₆ | [15] |

| IR (KBr Pellet) | 3061 cm⁻¹ (-NH- bonded stretching), 1525, 1436, 1270, 1232 cm⁻¹ | KBr Pellet | [14][16] |

| Mass Spectrum (HRMS ESI) | [M+H]⁺: Calculated for C₁₃H₁₀ClN₂: 229.0527, Found: 229.0523 | ESI | [15] |

Synthesis and Reactivity

This compound is a key building block due to its reactivity, which allows for further functionalization.[1] The chlorine atom at the 2-position can readily undergo nucleophilic substitution reactions, and the nitrogen atoms of the imidazole ring can be alkylated.[17][18]

The most common laboratory synthesis involves the reaction of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole) with a chlorinating agent like phosphorus oxychloride (POCl₃).[19][20]

Experimental Protocol: Synthesis from Benzimidazolin-2-one [14][19]

-

A mixture of benzimidazolin-2-one (e.g., 10.0 g, 0.07 mole), phosphorus oxychloride (POCl₃) (e.g., 22.88 g, 0.14 mole), and a catalytic amount of phenol (B47542) is prepared.[14]

-

The mixture is heated, for instance, at 103-110°C for 12-14 hours with stirring.[14][19]

-

After the reaction is complete, the mixture is cooled, and excess POCl₃ is removed under reduced pressure.[19]

-

The residue is carefully treated with water and neutralized with a base, such as sodium bicarbonate or 40% NaOH solution, to a pH of approximately 10.[14][19]

-

The resulting mixture is extracted multiple times with an organic solvent like ethyl acetate.[19]

-

The combined organic layers are washed with water and a saturated sodium chloride solution, then dried over a drying agent (e.g., magnesium sulfate).[19]

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[14][19]

This compound serves as a precursor for various derivatives through reactions at both the chloro- and N-H positions.

2.2.1. Nucleophilic Substitution (N-Alkylation)

The imidazole nitrogen can be readily alkylated using various alkylating agents under basic conditions.[17][21]

Experimental Protocol: N-Benzylation [17]

-

Dissolve this compound (1 equivalent) and benzyl (B1604629) bromide (1.1 equivalents) in a dry solvent such as acetonitrile.[17]

-

Add a base, for example, potassium carbonate (K₂CO₃) (1.1 equivalents), to the mixture.[17]

-

Heat the reaction mixture to reflux (e.g., at 75°C) for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]

-

Upon completion, cool the mixture to room temperature and dilute with a solvent like dichloromethane (B109758) (DCM).[17]

-

Filter the mixture and concentrate the filtrate under vacuum to remove the solvent.[17]

-

The resulting residue can be washed with a solvent like ether to remove unreacted benzyl bromide, yielding the N-benzylated product.[17]

2.2.2. Cross-Coupling Reactions

The chlorine atom at the 2-position can participate in metal-catalyzed cross-coupling reactions, such as Suzuki couplings with arylboronic acids, to form 2-arylbenzimidazole derivatives.[17] This reactivity significantly expands its utility in creating complex molecular scaffolds.

Applications in Research and Development

The structural motif of this compound is a cornerstone in medicinal and materials science.

-

Pharmaceutical Development : It is a vital intermediate in the synthesis of pharmaceuticals, including potential anti-malarial, antiviral (such as for Hepatitis C), anti-cancer, and anti-inflammatory agents.[1][17]

-

Agrochemicals : This compound is used to formulate fungicides and herbicides, contributing to crop protection and agricultural productivity.[1]

-

Material Science : It can be incorporated into polymers and coatings to enhance chemical resistance and durability.[1]

-

Organic Synthesis : It serves as a versatile building block for synthesizing a variety of substituted benzimidazoles for diverse research applications.

Safety and Handling

This compound is classified as an irritant.[11] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound. It should be stored in a cool, dark place, with a recommended temperature below 15°C.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 4857-06-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 4857-06-1 [chemicalbook.com]

- 10. This compound [chembk.com]

- 11. 2-クロロベンゾイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. labsolu.ca [labsolu.ca]

- 13. This compound (CAS 4857-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. Page loading... [wap.guidechem.com]

- 18. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. prepchem.com [prepchem.com]

- 20. prepchem.com [prepchem.com]

- 21. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Solubility of 2-Chlorobenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chlorobenzimidazole in various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical synthesis sectors, where understanding the solubility of such intermediates is crucial for process optimization and formulation development.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₇H₅ClN₂. It serves as a vital building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzimidazole (B57391) core with a chlorine substituent, imparts specific physicochemical properties that dictate its behavior in different solvent systems. Understanding its solubility is paramount for designing synthetic routes, purification strategies, and formulation protocols.

Solubility of this compound in Organic Solvents

The solubility of this compound is influenced by factors such as the polarity of the solvent, temperature, and the crystalline form of the solute. Generally, it is characterized by low solubility in water and higher solubility in organic solvents.[1] The presence of both a polar N-H group and a nonpolar chlorophenyl ring allows for interactions with a range of solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at ambient temperature) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 100 mg/mL | Not Specified | [2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | N/A | N/A | ≥ 2.5 mg/mL | Not Specified | [2] |

| 10% DMSO / 90% Corn Oil | N/A | N/A | ≥ 2.5 mg/mL | Not Specified | [2] |

| Ethanol | C₂H₅OH | 24.5 | More soluble than in water | Qualitative | [3] |

| Chloroform | CHCl₃ | 4.8 | More soluble than in water | Qualitative | [3] |

| Methanol | CH₃OH | 32.7 | Soluble (in hot methanol) | Qualitative | [4] |

| Water | H₂O | 80.1 | Insoluble/Slightly soluble | Qualitative | [1][3] |

Note: The principle of "like dissolves like" suggests that this compound, being a molecule with both polar and non-polar characteristics, would exhibit moderate solubility in polar aprotic solvents (like acetone (B3395972) and ethyl acetate) and polar protic solvents (like alcohols), and lower solubility in non-polar solvents (like toluene (B28343) and hexane).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7] The following is a detailed protocol that can be adapted for measuring the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Procedure

-

Preparation of the Solvent System: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume or mass of the solvent in a vial or flask. The presence of undissolved solid at the end of the experiment is crucial.[5]

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] Periodically check to ensure that solid material remains undissolved.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.[6] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[5]

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry container. Transfer a precise volume of the clear filtrate to the container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound). Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.[9][10]

-

Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.[8] Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the analytical signal of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the solubility in the original saturated solution.

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

For the gravimetric method:

-

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtrate in mL) x 100

-

-

For spectroscopic/chromatographic methods:

-

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound solubility using the shake-flask method followed by analytical quantification.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While specific quantitative data remains sparse, the provided methodologies offer a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate solubility data is indispensable for the efficient development of synthetic processes and the successful formulation of products containing this important chemical intermediate.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidazole: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzimidazole is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its unique chemical reactivity makes it an essential intermediate in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of its preparative methods. Core experimental protocols are presented with clarity, and quantitative data are summarized for comparative analysis. Furthermore, key reaction pathways and experimental workflows are illustrated through detailed diagrams to facilitate a deeper understanding of the synthetic processes.

Discovery and History

The synthesis of this compound is intrinsically linked to the development of benzimidazole (B57391) chemistry. The initial focus was on the creation of the benzimidazole core, followed by methods for its functionalization. The most prevalent and historically significant route to this compound involves a two-step process: the synthesis of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole) and its subsequent chlorination.

While the benzimidazole ring system was first synthesized in the late 19th century, the specific preparation of this compound gained prominence in the mid-20th century. A frequently cited method for the chlorination of 1,3-dihydro-benzimidazol-2-one using phosphorus oxychloride in the presence of hydrogen chloride was detailed in a 1963 publication by Harrison, Ralph, and Smith in the Journal of the Chemical Society. However, the phrasing "it is already known that 2-chloro-benzimidazole can be prepared..." in subsequent literature, such as a 2000 patent, suggests that this method was based on earlier, established chemical principles for the conversion of cyclic amide-like structures to their corresponding chloro-derivatives.

The foundational first step, the synthesis of benzimidazolin-2-one from the condensation of o-phenylenediamine (B120857) and urea, has been a cornerstone of this chemistry. Early methods involved the dry fusion of the reactants at high temperatures. Over time, modifications were introduced, such as the use of high-boiling solvents like dimethylformamide (DMF), which offered improved yields and product purity.

The evolution of this compound synthesis has been driven by the need for higher yields, greater purity, and more environmentally benign procedures. This has led to variations in chlorinating agents, catalysts, and reaction conditions, all aimed at optimizing the production of this crucial synthetic intermediate.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through a two-step reaction sequence starting from o-phenylenediamine. The overall transformation can be visualized as follows:

An In-depth Technical Guide to Benzimidazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole (B57391) scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of benzimidazole derivatives, covering their fundamental structure, synthesis methodologies, mechanisms of action across various therapeutic areas, and key experimental protocols for their synthesis and evaluation. Quantitative data on the biological activity of representative derivatives are summarized, and critical signaling pathways and experimental workflows are visualized to offer a detailed resource for researchers in the field of drug discovery and development.

The Benzimidazole Core: Structure and Properties

The benzimidazole nucleus is formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring.[3] This arrangement confers upon the molecule a unique set of physicochemical properties, including hydrogen bond donor-acceptor capabilities, potential for π-π stacking interactions, and the ability to engage in hydrophobic interactions, all of which are crucial for binding to macromolecular targets.[4] The amphoteric nature of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.[5]

Synthesis of Benzimidazole Derivatives

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods developed to afford a diverse range of derivatives.

Phillips-Ladenburg Condensation

A classical and widely used method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating.[5][6] The use of mineral acids like hydrochloric acid facilitates the condensation and subsequent cyclization.[3] This method is particularly effective for the synthesis of 2-alkyl-substituted benzimidazoles.

Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another versatile and common approach to synthesize 2-substituted benzimidazoles.[7] This reaction is often carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and aromatization of the intermediate Schiff base. Modern variations of this method employ a range of catalysts, including lanthanum chloride and nano-Fe2O3, to achieve high yields under milder conditions.[3][7]

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methodologies. These include microwave-assisted synthesis, the use of eco-friendly catalysts like ammonium (B1175870) chloride, and reactions in alternative solvents such as deep eutectic solvents or even water.[3][8] These methods often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[7]

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as anticancer, antimicrobial, antiviral, and anthelmintic agents.

Anticancer Activity

The anticancer potential of benzimidazole derivatives stems from their ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs) and Downstream Signaling

Anthelmintic Activity

Benzimidazole carbamates, such as albendazole (B1665689) and mebendazole, are widely used as broad-spectrum anthelmintic drugs.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anthelmintic action is the inhibition of microtubule polymerization in parasitic worms.[11][12] Benzimidazoles bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules.[4][13] This disruption of the microtubular cytoskeleton interferes with essential cellular processes, including cell division, glucose transport, and motility, ultimately leading to the death of the parasite.[12]

Anti-inflammatory Activity

Certain benzimidazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many benzimidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected benzimidazole derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| BM1 | Human Colon (DLD-1) | MTT | 57.68 | |

| 6a | Breast (MCF7) | MTT | 9.70 | |

| 6a | Liver (HUH7) | MTT | 6.41 | |

| 10c | Lung (A549) | In vitro screen | Low nM range | |

| 11f | Lung (A549) | In vitro screen | Low nM range |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BM2 | Micrococcus luteus | 12.5 ± 2.2 | |

| BM2 | Staphylococcus aureus | 25 ± 1.5 | |

| BM2 | Enterobacter aerogenes | 25 ± 1.5 | |

| BM2 | Escherichia coli | 25 ± 1.5 | |

| BM2 | Aspergillus flavus | 12.5 ± 2.2 | |

| 11d | Various Bacteria & Fungi | Comparable to Norfloxacin & Fluconazole | |

| 13b | Various Bacteria & Fungi | Comparable to Norfloxacin & Fluconazole |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of a representative benzimidazole derivative and for key biological assays.

Synthesis of 2-Substituted Benzimidazoles (General Protocol)

This protocol describes a general, efficient one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aldehyde, catalyzed by p-toluenesulfonic acid (p-TsOH).

Materials:

-

o-phenylenediamine

-

Substituted aromatic aldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

In a round-bottom flask, thoroughly mix o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (20 mL).

-

Add p-toluenesulfonic acid (1.0 mmol) to the mixture.

-

Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 (v/v) mixture of ethyl acetate and petroleum ether as the mobile phase.

-

Upon completion of the reaction, evaporate the solvent completely under reduced pressure.

-

Recrystallize the crude product from ethyl acetate to obtain the pure 2-substituted benzimidazole.

-

Characterize the final product using appropriate analytical techniques (e.g., IR, NMR).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against bacterial and fungal strains.[2]

Materials:

-

Benzimidazole derivatives (test compounds)

-

Standardized microbial strains (e.g., from ATCC)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well flat-bottomed microtiter plates

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Positive control antibiotic/antifungal

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Test Compounds: Dissolve the benzimidazole derivatives in DMSO to prepare a stock solution. Further dilutions are made in the appropriate broth medium.

-

Preparation of Inoculum: From a fresh culture, suspend microbial colonies in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this standardized suspension in broth to achieve the final desired inoculum concentration for the assay.

-

Assay Setup:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to subsequent wells.

-

Include wells for a positive control (standard antimicrobial), a negative control (broth and inoculum only), and a sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines by measuring cell viability.

Materials:

-

Cancer cell line (e.g., DLD-1, MCF-7)

-

Complete cell culture medium (e.g., RPMI with 10% FBS)

-

Benzimidazole derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (e.g., from 12.5 to 200 µM) and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its relevance in the ongoing search for novel therapeutic agents. The diverse mechanisms of action, spanning from enzyme inhibition to disruption of protein polymerization, highlight the versatility of this privileged structure. This guide has provided a foundational overview of the synthesis, biological activities, and evaluation methods for benzimidazole derivatives, intended to serve as a valuable resource for professionals dedicated to advancing the field of drug discovery. Further exploration into structure-activity relationships and the development of multi-target inhibitors based on the benzimidazole core hold significant promise for future therapeutic innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Chlorobenzimidazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzimidazole is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile precursor for a wide array of functionalized benzimidazole (B57391) derivatives.[1][2] Its unique chemical structure, featuring a reactive chlorine atom at the 2-position of the benzimidazole scaffold, allows for facile modification through various synthetic methodologies. This reactivity has positioned this compound as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[3][4] Benzimidazole-based compounds exhibit a broad spectrum of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties, making them a focal point in medicinal chemistry.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a building block in the creation of complex organic molecules.

Chemical Properties

This compound is a stable, off-white to brown crystalline powder with a molecular formula of C₇H₅ClN₂.[3] The presence of the imidazole (B134444) ring imparts it with physicochemical properties akin to imidazole itself.[1] The key to its synthetic utility lies in the reactivity of the C2-chloro substituent, which is susceptible to nucleophilic substitution and participates in various cross-coupling reactions.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| CAS Number | 4857-06-1 | [3] |

| Melting Point | 180-184 °C | [3] |

| Appearance | Off-white to yellow to brown crystalline powder | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of a benzimidazolin-2-one or 2-hydroxybenzimidazole (B11371) precursor.[7][8] Phosphorus oxychloride (POCl₃) is the most frequently employed chlorinating agent for this transformation.[7][8]

Experimental Protocol: Synthesis of this compound from Benzimidazolin-2-one

A mixture of benzimidazolin-2-one (10.0 g, 0.07 mol), phosphorus oxychloride (22.88 g, 0.14 mol), and a catalytic amount of phenol (B47542) is heated to 103-107°C for 12 hours.[9] After completion of the reaction, the mixture is cooled in an ice bath and neutralized with a 40% aqueous sodium hydroxide (B78521) solution to a pH of approximately 10.[9] The resulting crude product is then recrystallized to yield pure this compound.[9] A reported yield for this method is 97%.[8]

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry at the C2 position and the N-H of the imidazole ring. This allows for a diverse range of transformations, primarily categorized as nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles. This includes N-alkylation at the imidazole nitrogen, which often precedes or occurs concurrently with substitution at the C2 position.

Alkylation of the benzimidazole nitrogen is a common first step in the functionalization of this compound. A variety of alkylating agents and reaction conditions have been reported.

| Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Dimethyl sulfate | K₂CO₃ | Grinding | 0.25 | RT | 92 | [10] |

| Diethyl sulfate | K₂CO₃ | Grinding | 0.25 | RT | 90 | [10] |

| Benzyl (B1604629) chloride | K₂CO₃ | Grinding | 0.25 | RT | 95 | [10] |

| Methyl iodide | NaH | THF | 1 | 80 | 64 | [10] |

| Dimethyl sulfate | aq. NaOH | - | 2 | RT | 81 | [10] |

| Methyl iodide | KOH | Acetone | 2 | RT | - | [10] |

The C2-chloro group can be displaced by oxygen, sulfur, and nitrogen nucleophiles to afford a variety of 2-substituted benzimidazoles.

Experimental Protocol: Nucleophilic Substitution with Benzyl Bromide

In a dry reaction flask, this compound (1 equivalent) and benzyl bromide (1.1 equivalents) are dissolved in dry acetonitrile.[2] Potassium carbonate (K₂CO₃, 1.1 equivalents) is then slowly added as a base.[2] The reaction mixture is heated to reflux at 75°C and the progress is monitored by TLC for 2 hours.[2] After completion, the mixture is cooled to room temperature, diluted with dichloromethane (B109758) (DCM), and filtered. The filtrate is concentrated under vacuum to yield the product.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for the C-C and C-N bond formation at the 2-position of the benzimidazole ring.[1]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids, leading to the synthesis of 2-arylbenzimidazoles.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |

| 4-Tolylboronic acid | PdCl₂/SPhos | Cs₂CO₃ | DMF | 30 | 120 (MW) | 80 | [11] |

| Phenylboronic acid | Pd(OAc)₂/3b | K₂CO₃ | Dioxane | - | 80 | 95 | [12] |

The Buchwald-Hartwig amination allows for the synthesis of 2-aminobenzimidazole (B67599) derivatives through the coupling of this compound with primary or secondary amines.

| Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-(Methylsulfonyl)aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 16 | 100 | 91 (conversion) | [13] |

| Various amines | Pd(0)/NHC | KOtBu | Dioxane | - | 100 | Excellent | [14] |

Applications in Drug Discovery and Development

Derivatives of this compound are integral to the development of a wide range of therapeutic agents.

Kinase Inhibitors

Many benzimidazole-containing molecules act as kinase inhibitors, which are crucial in cancer therapy.[15] They can target signaling pathways that are often dysregulated in cancer cells, such as the RAS/RAF/MEK/ERK and c-MET pathways.[16][17]

Antiviral Agents

Benzimidazole derivatives have shown significant promise as antiviral agents, particularly against the Hepatitis C virus (HCV).[2] They can act as non-nucleoside inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.[18]

Antifungal and Agrochemical Applications

Beyond pharmaceuticals, this compound derivatives are utilized in agriculture as fungicides and herbicides.[19] They have demonstrated efficacy against a variety of phytopathogenic fungi.[19]

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of the C2-chloro group enable the construction of a diverse library of benzimidazole derivatives through straightforward nucleophilic substitution and advanced cross-coupling methodologies. The broad spectrum of biological activities exhibited by these derivatives underscores the importance of this compound in the fields of medicinal chemistry and agrochemical research, paving the way for the development of novel therapeutic agents and crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. researchgate.net [researchgate.net]

- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. CN1486981A - Prepn process of this compound - Google Patents [patents.google.com]

- 16. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives [zenodo.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Chlorobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of biologically active 2-chlorobenzimidazole derivatives. This document offers detailed protocols for the synthesis of the this compound core and its subsequent derivatization, alongside methodologies for evaluating their antimicrobial and anticancer activities. Quantitative biological data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Introduction

Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a structure that can interact with various biological targets, leading to a wide spectrum of therapeutic effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of a multitude of derivatives, as the chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions.[1][2] This allows for the introduction of various functional groups, leading to the generation of libraries of compounds with potentially enhanced biological activities.[1]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for representative this compound derivatives, including their antifungal, antibacterial, and anticancer properties.

Table 1: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| 6f | Candida albicans | >1000 | - | [4] |

| 6g | Candida albicans | 500 | - | [4] |

| 6h | Candida albicans | 250 | - | [4] |

| Nystatin (Standard) | Candida albicans | 100 | - | [4] |

| Greseofulvin (Standard) | Candida albicans | 500 | - | [4] |

| Compound 5b | Cytospora sp. | - | 30.97 | [5] |

| Compound 5b | Colletotrichum gloeosporioides | - | 11.38 | [5] |

| Compound 5b | Botrytis cinerea | - | 57.71 | [5] |

| Compound 5b | Fusarium solani | - | 40.15 | [5] |

| Compound 4m | Colletotrichum gloeosporioides | - | 20.76 | [5] |

| Compound 4m | Alternaria solani | - | 27.58 | [5] |

| Compound 4m | Fusarium solani | - | 18.60 | [5] |

| Compound 7f | Botrytis cinerea | - | 13.36 | [5] |

| Hymexazol (Standard) | Botrytis cinerea | - | 8.92 | [5] |

Table 2: Antibacterial Activity of N-substituted 2-chloro-1H-benzimidazole Derivatives

| Compound ID | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. pyogenes (MIC µg/mL) | Reference |

| 6a | >1000 | 250 | 1000 | >1000 | [4] |

| 6b | >1000 | 500 | >1000 | 1000 | [4] |

| 6c | 200 | 250 | 500 | 500 | [4] |

| 6d | 500 | 500 | 250 | 1000 | [4] |

| 6e | >1000 | 1000 | >1000 | >1000 | [4] |

| 6f | 250 | 200 | 500 | 250 | [4] |

| 6g | 200 | 250 | 250 | 500 | [4] |

| 6h | 250 | 500 | 500 | 1000 | [4] |

| Ampicillin (Standard) | 100 | 250 | - | 100 | [4] |

| Chloramphenicol (Standard) | 50 | 50 | 50 | 50 | [4] |

| Ciprofloxacin (Standard) | 25 | 25 | 50 | 50 | [4] |

| Norfloxacin (Standard) | 10 | 10 | 10 | 10 | [4] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 3a1 | HepG2 (Liver Cancer) | 7.54 | [6] |

| Compound 3a1 | SKOV3 (Ovarian Cancer) | 9.12 | [6] |

| Compound 3a1 | NCI-H460 (Lung Cancer) | 11.34 | [6] |

| Compound 3a1 | BEL-7404 (Liver Cancer) | 8.21 | [6] |

| Compound 3a1 | HL-7702 (Normal Liver Cells) | >100 | [6] |

| Compound 3c5 | HepG2 (Liver Cancer) | 9.87 | [6] |

| Compound 3c5 | SKOV3 (Ovarian Cancer) | 11.21 | [6] |

| Compound 3c5 | NCI-H460 (Lung Cancer) | 14.54 | [6] |

| Compound 3c5 | BEL-7404 (Liver Cancer) | 10.98 | [6] |

| Compound 3c5 | HL-7702 (Normal Liver Cells) | >100 | [6] |

| 5-Fluorouracil (Standard) | HepG2 (Liver Cancer) | 25.65 | [6] |

| Cisplatin (Standard) | HepG2 (Liver Cancer) | 15.43 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent derivatization, as well as protocols for the evaluation of their biological activities.

Synthesis Protocols